molecular formula C13H9NO4 B1610035 4-Nitro-2-phenylbenzoic acid CAS No. 124391-60-2

4-Nitro-2-phenylbenzoic acid

Cat. No. B1610035
M. Wt: 243.21 g/mol
InChI Key: ZEBINUQQXMHHJE-UHFFFAOYSA-N
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Description

4-Nitro-2-phenylbenzoic acid is a chemical compound with the molecular formula C13H9NO4 . It is a nitro derivative of 2-phenylbenzoic acid and consists of a nitro group and a phenyl ring attached to a benzoic acid molecule . It is commonly used in organic synthesis and pharmaceutical research as a building block for more complex compounds .


Molecular Structure Analysis

The molecular structure of 4-Nitro-2-phenylbenzoic acid is defined by its molecular formula, C13H9NO4 . This indicates that it contains 13 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

Scientific Research Applications

Heterocyclic Synthesis

4-Nitro-2-phenylbenzoic acid serves as a starting material in heterocyclic synthesis, contributing to the preparation of various nitrogenous heterocycles. These include benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which have significance in drug discovery (Křupková et al., 2013).

Biochemical Applications

A derivative, 5,5′-dithiobis(2-nitrobenzoic acid), synthesized from 4-Nitro-2-phenylbenzoic acid, is valuable in biochemical assays for determining sulfhydryl groups in biological materials (Ellman, 1959).

Paramagnetic Dirhenium Complexes

4-Nitro-2-phenylbenzoic acid reacts with dirhenium compounds to form paramagnetic complexes. These complexes have potential applications in antiproliferative properties against cancer cell lines, showcasing their importance in medicinal chemistry (Mallick et al., 2017).

Luminescence and Coordination Chemistry

The compound is used in synthesizing Eu(III) and Tb(III) complexes, enhancing luminescence in solution and solid-state species. Such applications have implications in optical materials and photophysics (Viswanathan & Bettencourt-Dias, 2006).

Catalytic and Chemical Reactions

4-Nitrobenzoic acid has been employed in room temperature catalytic Wittig reactions, indicating its utility in organic synthesis and reaction mechanisms. These reactions are significant for producing various alkenes (O'Brien et al., 2013).

Environmental Degradation Studies

Studies have used 4-nitrobenzoic acid to understand the degradation kinetics of organic compounds in soils, providing insights into environmental and agricultural chemistry (Nicholls et al., 2000).

Antimicrobial Applications

Some derivatives of 4-nitrobenzoic acid have shown antimicrobial properties, with a range of applications in the medical and pharmaceutical fields (Upmanyu et al., 2011).

Liquid Crystal Research

4-Nitrobenzoic acid derivatives have been explored in liquid crystal research, contributing to the understanding of mesophase transitions and material properties (Murthy, 2004).

properties

IUPAC Name

4-nitro-2-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)11-7-6-10(14(17)18)8-12(11)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBINUQQXMHHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443156
Record name 4-NITRO-2-PHENYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-phenylbenzoic acid

CAS RN

124391-60-2
Record name 4-NITRO-2-PHENYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Qian, A Vogt, A Vasudevan, SM Sebti… - Bioorganic & medicinal …, 1998 - Elsevier
… Compounds 3a and 3b were synthesized from 4-nitro-2-phenylbenzoic acid.[13] The coupling of this carboxylic acid with l-leucine methyl ester in the presence of EDCI and HOBT …
Number of citations: 59 www.sciencedirect.com
Y Qian, JJ Marugan, RD Fossum, A Vogt… - Bioorganic & medicinal …, 1999 - Elsevier
… Oxidation of 4-nitro-2-phenyltoluene with potassium permanganate provided 4-nitro-2-phenylbenzoic acid. The carboxylic acid was coupled with (l)-methionine methyl ester and the …
Number of citations: 45 www.sciencedirect.com
DJ Augeri, SJ O'Connor, D Janowick… - Journal of medicinal …, 1998 - ACS Publications
… , and evaporated to 12.25 g (87%) of 4-nitro-2-phenylbenzoic acid. R f = 0.2 (10% MeOH/… To a solution of 4-nitro-2-phenylbenzoic acid (6.0 g, 34.7 mmol) in 100 mL of dioxane were …
Number of citations: 62 pubs.acs.org
J Ohkanda, FS Buckner, JW Lockman… - Journal of medicinal …, 2004 - ACS Publications
… (10:1 hexane/AcOEt) to afford 4-nitro-2-phenylbenzoic acid tert-butyl ester as a yellow … A solution of 4-nitro-2-phenylbenzoic acid tert-butyl ester (100 mg, 0.32 mmol) and 10% Pd−…
Number of citations: 73 pubs.acs.org
DB Knowles - 2001 - search.proquest.com
… Oxidation of 4-nitro-2-phenyltoluene using potassium permanganate yielded 4-nitro-2-phenylbenzoic acid 33. The carboxylic acid 4-nitro-2-phenylbenzoic acid was coupled with t …
Number of citations: 0 search.proquest.com
D Abate Pella - 2012 - conservancy.umn.edu
Ras proteins are a subfamily of small GTP-binding proteins that are involved in various critical cellular processes including cell growth, survival and nuclear transport. It has been …
Number of citations: 0 conservancy.umn.edu
DA Pella - 2012 - search.proquest.com
Ras proteins are a subfamily of small GTP-binding proteins that are involved in various critical cellular processes including cell growth, survival and nuclear transport. It has been …
Number of citations: 0 search.proquest.com
JW Lockman - 2003 - search.proquest.com
Chagas Disease poses the third largest parasitic disease burden in the world and the largest in the Western Hemisphere. It is caused by the Trypanosoma cruzi parasite, a zooflagellate …
Number of citations: 0 search.proquest.com

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